molecular formula C13H8Cl2N2O2S2 B2408259 2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-75-2

2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2408259
CAS No.: 476626-75-2
M. Wt: 359.24
InChI Key: APPCUBGBFIQXLC-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide” belongs to a class of organic compounds known as thiazoles and benzothiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Benzothiazoles have a benzene ring fused to the thiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

1. Biological Activity and Pharmacological Importance

Thiophene and benzothiazole derivatives, including structures similar to 2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide, have demonstrated a broad spectrum of biological activities. These compounds are crucial in medicinal chemistry due to their potential therapeutic applications. For instance, derivatives like Frentizole (a UBT derivative) are utilized for treating rheumatoid arthritis and systemic lupus erythematosus. Furthermore, UBTs such as Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, indicating the significance of these compounds in both medical and agricultural sectors. The comprehensive review by Rosales-Hernández et al. (2022) emphasizes the chemical aspects and synthetic methodologies of these compounds, underlining their relevance in the development of new pharmacophores with diverse biological activities (Rosales-Hernández et al., 2022).

2. Environmental Impact and Biodegradation

The occurrence, fate, and behavior of thiophene derivatives in aquatic environments have been a topic of research, given their prevalence as organosulfur compounds in petroleum and other fossil fuel products. Although the specific compound is not directly mentioned, the review by Kropp and Fedorak (1998) highlights the environmental persistence of thiophene derivatives and the need for further studies on their biodegradation and potential toxicological impacts. This research underscores the importance of understanding the environmental implications of such compounds, which share structural similarities with this compound (Kropp & Fedorak, 1998).

3. Synthetic Methodologies and Applications

The synthesis and potential applications of thiophene derivatives have been extensively reviewed, considering their presence in numerous bioactive compounds with diverse applications in medicinal chemistry, such as antimicrobial, anticancer, and anti-inflammatory activities. Xuan (2020) provides a detailed review of the recent achievements in the synthesis of thiophene derivatives, highlighting the significance of these compounds in organic materials due to their electronic properties and their role as intermediates in organic synthesis. This review showcases the ongoing developments and future prospects in the synthesis and application of thiophene derivatives, which are relevant to the compound (Xuan, 2020).

Future Directions

While specific future directions for this compound are not available in the literature I found, there is much scope in benzothiazole derivatives as a source of molecular targets and research into this nucleus has recently received a lot of attention .

Mechanism of Action

Target of Action

The primary target of the compound 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Mode of Action

It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the gluconeogenesis pathway.

Biochemical Pathways

The compound is likely to affect the gluconeogenesis pathway due to its interaction with Fructose-1,6-bisphosphatase 1 . This could lead to downstream effects on glucose metabolism.

Result of Action

Given its target, it may influence glucose metabolism by modulating the activity of Fructose-1,6-bisphosphatase 1 . .

Properties

IUPAC Name

2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c1-19-6-2-3-8-9(4-6)20-13(16-8)17-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPCUBGBFIQXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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